molecular formula C18H23Cl2N3 B2754124 [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1052411-59-2

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B2754124
CAS No.: 1052411-59-2
M. Wt: 352.3
InChI Key: PKLQBLMJXCXDIS-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1052409-69-4 . It has a molecular weight of 352.31 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-pyridinylmethyl)ethanamine dihydrochloride . The InChI code is 1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H .


Chemical Reactions Analysis

The synthesis of this compound involves complex chemical reactions. For instance, the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 352.31 .

Scientific Research Applications

Carcinogenic Potential of Heterocyclic Amines

Research indicates that humans are exposed to carcinogenic heterocyclic amines through their diet, particularly from cooked meats. Studies have quantified these compounds in human urine, suggesting dietary intake as a significant source of exposure. The presence of carcinogenic HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in urine reflects continuous exposure through food. These compounds have been linked to cancer risks in animal models, and their metabolites have been studied for potential human health implications (Ushiyama et al., 1991), (Wakabayashi et al., 1993).

Exposure and Metabolism

HCAs are metabolized in the human body, with CYP1A2 playing a significant role in their metabolism, especially concerning the conversion of dietary HCAs to their proximate carcinogens. This metabolic pathway highlights the importance of understanding individual differences in enzyme activity that may influence cancer risk associated with HCA exposure (Boobis et al., 1994).

Risk Factors and Associations

Studies have also explored the association between dietary intake of HCAs and the risk of various cancers, underscoring the need for dietary assessments to understand xenobiotic exposure from food processing. Such research is crucial for establishing connections between diet and cancer risk, potentially guiding public health recommendations (Zapico et al., 2022).

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3.2ClH/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLQBLMJXCXDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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